Tetraphosphorus decaoxide

説明

特性

CAS番号 |

16752-60-6 |

|---|---|

分子式 |

P2O5 O10P4 |

分子量 |

283.89 g/mol |

IUPAC名 |

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide |

InChI |

InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12 |

InChIキー |

DLYUQMMRRRQYAE-UHFFFAOYSA-N |

SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

正規SMILES |

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3 |

密度 |

Relative density (water = 1): 2.4 |

melting_point |

340 °C |

他のCAS番号 |

1314-56-3 |

物理的記述 |

HYGROSCOPIC WHITE CRYSTALS OR POWDER. |

溶解性 |

Solubility in water: reaction |

同義語 |

P2O5 phosphoric anhydride phosphorus pentoxide |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphosphorus Decaoxide

For Researchers, Scientists, and Drug Development Professionals

Tetraphosphorus (B14172348) decaoxide, commonly known as phosphorus pentoxide, is a potent and highly reactive inorganic compound with the chemical formula P₄O₁₀. It is the acid anhydride (B1165640) of phosphoric acid. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its structure and key reactions, tailored for a scientific audience.

Physical Properties

Tetraphosphorus decaoxide is a white, crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[1] It exists in several polymorphic forms, with the most common being a hexagonal (H- or α-) form composed of discrete P₄O₁₀ molecules. Other forms include orthorhombic (O and O') and polymeric structures, which exhibit different physical properties.[2]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | P₄O₁₀[3][4][5][6] |

| Molar Mass | 283.889 g/mol [4][7] |

| Appearance | White crystalline or amorphous powder[8] |

| Odor | Odorless |

| CAS Number | 16752-60-6[4][7] |

| Density (H-form) | 2.30 g/cm³ |

| Melting Point | Sublimes at 360 °C; melts at 422 °C (in a sealed tube)[8] |

| Boiling Point | 605 °C (sublimes)[8] |

| Solubility | Reacts exothermically with water.[2][9] Soluble in sulfuric acid. Insoluble in acetone (B3395972) & ammonia. |

Table 2: Thermochemical Properties of this compound (Hexagonal, Solid)

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°) | -3009.94 kJ/mol[7] |

| Standard Molar Entropy (S°) | 228.86 J/mol·K[10] |

| Molar Heat Capacity (Cp) | 211.71 J/mol·K[10] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Pressure (mmHg) |

| 300 | 0.1 |

| 360 | 1.0 |

| 385 | 1.0 (stable form) |

| 450 | 10 |

| 513 | 100 |

| 605 | 760 (sublimes) |

Note: Vapor pressure data is estimated based on available information and sublimation behavior.

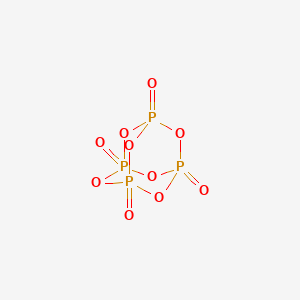

Molecular and Crystal Structure

The most common form of this compound consists of discrete P₄O₁₀ molecules with a cage-like structure of Td symmetry. This structure is analogous to adamantane, with four phosphorus atoms in a tetrahedral arrangement, bridged by six oxygen atoms. Additionally, each phosphorus atom has a terminal, double-bonded oxygen atom.

Chemical Properties and Reactivity

The chemistry of P₄O₁₀ is dominated by its extreme avidity for water, making it one of the most powerful dehydrating agents known.

3.1 Hydrolysis this compound reacts vigorously and exothermically with water to form phosphoric acid.[2][11] The reaction is stepwise, initially forming metaphosphoric acids which subsequently hydrolyze further. The overall reaction is: P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq) ΔH ≈ -417 kJ/mol[12]

References

- 1. The important application of phosphorus pentoxide_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]

- 4. Phosphorus oxide (P4O10) | O10P4 | CID 14812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Formula & Structure [chem.purdue.edu]

- 6. This compound [chem.purdue.edu]

- 7. This compound [webbook.nist.gov]

- 8. WebElements Periodic Table » Phosphorus » this compound [webelements.com]

- 9. PHOSPHORUS PENTAOXIDE FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 10. you-iggy.com [you-iggy.com]

- 11. quora.com [quora.com]

- 12. Request Rejected [tgpi.org]

An In-depth Technical Guide to the Synthesis and Preparation of Pure Tetraphosphorus Decaoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity tetraphosphorus (B14172348) decaoxide (P₄O₁₀), also known as phosphorus pentoxide. The methodologies detailed herein are compiled from established chemical literature and industrial practices, offering a valuable resource for professionals requiring this powerful dehydrating agent and key intermediate in various chemical syntheses.

Introduction

Tetraphosphorus decaoxide is a white, crystalline solid that is the anhydride (B1165640) of phosphoric acid. It is a highly reactive compound, exhibiting extreme hygroscopicity, which makes it one of the most effective dehydrating agents known. Its primary applications are as a desiccant, a dehydrating agent in organic synthesis, and as a raw material for the production of high-purity phosphoric acid, phosphate (B84403) esters, and specialty glasses. The synthesis of pure P₄O₁₀ is a critical process, as impurities can significantly impact its reactivity and the quality of downstream products.

The predominant method for the synthesis of this compound involves the direct combustion of elemental white phosphorus in a moisture-free environment with an excess of oxygen. Subsequent purification is typically achieved through vacuum sublimation to remove lower phosphorus oxides and other potential impurities.

Synthesis of this compound

The synthesis of this compound is a highly exothermic reaction and requires careful control of reaction conditions to ensure both safety and product purity.

Reaction:

P₄ (s) + 5O₂ (g) → P₄O₁₀ (s)

Industrial Scale Synthesis

Industrial production of this compound is typically carried out in a continuous process within a specially designed combustion chamber.

Experimental Protocol:

-

Reactant Preparation: Molten white phosphorus is fed into the combustion chamber. A stream of dry air or oxygen is also introduced in excess to ensure complete oxidation.

-

Combustion: The phosphorus is ignited, and the combustion is maintained at a high temperature, typically in the range of 1650°C to 2760°C.[1][2] The walls of the combustion chamber are cooled to manage the intense heat generated.

-

Collection: The gaseous P₄O₁₀ product is passed through a cooling and settling chamber where it desublimates into a fine white powder. This crude product is then collected for further purification.

| Parameter | Value/Range |

| Reactants | White Phosphorus (molten), Dry Air/Oxygen (excess) |

| Combustion Temperature | 1650 - 2760 °C[1][2] |

| Product Form | Crude white powder |

Laboratory Scale Synthesis

The laboratory synthesis of this compound requires a well-ventilated fume hood and careful handling of the pyrophoric white phosphorus.

Experimental Protocol:

-

Apparatus Setup: A combustion tube or a flask equipped with a gas inlet and outlet is assembled. The outlet is connected to a collection vessel. The entire apparatus must be thoroughly dried before use.

-

Reactant Introduction: A known quantity of white phosphorus is placed in the combustion tube. A slow stream of dry oxygen is passed through the tube.

-

Initiation: The phosphorus is gently heated with a flame to initiate combustion. Once ignited, the external heating is removed as the reaction is self-sustaining.

-

Reaction and Collection: The white phosphorus burns with a brilliant white light, producing a dense white smoke of P₄O₁₀ which deposits on the cooler parts of the apparatus and in the collection vessel.

-

Completion and Isolation: The oxygen flow is maintained until all the phosphorus has been consumed. The apparatus is then allowed to cool under the oxygen stream. The crude P₄O₁₀ is carefully scraped from the walls of the apparatus in a dry environment (e.g., a glove box).

| Parameter | Value/Range |

| Reactants | White Phosphorus, Dry Oxygen (excess) |

| Initiation | Gentle heating |

| Product Form | Crude white powder |

| Yield | High (approaching quantitative with proper setup) |

Purification of this compound

The primary impurity in crude this compound is phosphorus trioxide (P₄O₆) and other lower oxides of phosphorus. The most effective method for purification is vacuum sublimation.

Experimental Protocol:

-

Apparatus Setup: A sublimation apparatus is assembled, consisting of a flask to hold the crude P₄O₁₀, a cold finger condenser, and a connection to a vacuum pump. The apparatus must be scrupulously dry.

-

Sublimation: The crude P₄O₁₀ is placed in the sublimation flask. A vacuum is applied to the system. The flask is then heated to approximately 250°C.[3]

-

Deposition: The P₄O₁₀ sublimes and deposits as a pure, white crystalline solid on the cold finger. The less volatile impurities, including lower phosphorus oxides, remain in the flask.

-

Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature while still under vacuum. The system is then carefully brought back to atmospheric pressure with a dry, inert gas (e.g., nitrogen or argon). The pure, crystalline P₄O₁₀ is collected from the cold finger in a dry environment.

| Parameter | Value/Range |

| Method | Vacuum Sublimation |

| Temperature | ~250 °C[3] |

| Pressure | Vacuum |

| Product Form | Pure white crystalline solid |

| Purity | >99% |

Quality Control and Analysis

The purity of the final this compound product is critical for its applications. A common method for determining purity involves its conversion to phosphoric acid followed by acid-base titration.

Experimental Protocol: Purity Determination by Titration

-

Sample Preparation: A precisely weighed sample of the purified P₄O₁₀ is carefully and slowly added to a known volume of distilled water with stirring. The P₄O₁₀ reacts exothermically with water to form phosphoric acid (H₃PO₄). P₄O₁₀ (s) + 6H₂O (l) → 4H₃PO₄ (aq)

-

Titration: The resulting phosphoric acid solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a potentiometric endpoint or a suitable indicator.

-

Calculation: The purity of the original P₄O₁₀ sample is calculated based on the amount of NaOH required to neutralize the phosphoric acid.

Analytical Techniques:

-

Titration: For determination of total acidity and calculation of P₄O₁₀ content.

-

Inductively Coupled Plasma (ICP) Spectroscopy: To detect and quantify trace metal impurities.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the P₄O₁₀.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of P₄O₁₀.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Tetraphosphorus Decaoxide (P₄O₁₀)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular architecture and chemical bonding of tetraphosphorus (B14172348) decaoxide (P₄O₁₀), a compound of significant interest due to its powerful dehydrating properties and role as a reagent in organic synthesis.

Introduction

Tetraphosphorus decaoxide, commonly known by its empirical formula P₂O₅ (phosphorus pentoxide), is the acid anhydride (B1165640) of phosphoric acid.[1][2] It is a white, crystalline solid that is a potent desiccant and dehydrating agent, a property stemming from the high thermodynamic stability of the phosphoric acid formed upon its highly exothermic hydrolysis.[1][2] The compound exists in several polymorphic forms, with the most common and well-studied being a metastable molecular form composed of discrete P₄O₁₀ molecules.[1][2] This guide focuses on the core structural and bonding characteristics of this molecular entity.

Molecular Structure

The most familiar polymorph of P₄O₁₀ consists of individual molecules with a highly symmetric, cage-like structure.[1] This molecular architecture is analogous to that of adamantane (B196018) and possesses a Td symmetry point group.[1][2]

The key features of the structure are:

-

A framework of four phosphorus atoms and six bridging oxygen atoms.

-

The four phosphorus atoms are situated at the vertices of a tetrahedron.[1]

-

The six bridging oxygen atoms lie slightly displaced from the edges of this tetrahedron, forming P-O-P linkages.

-

Each phosphorus atom is also bonded to one terminal oxygen atom, resulting in a total of ten oxygen atoms in the molecule.[2]

This arrangement means each phosphorus center is tetrahedrally coordinated to four oxygen atoms—three bridging oxygens and one terminal oxygen.[1][2] These molecules are held together in a hexagonal crystal lattice by weak van der Waals forces.[1][3]

Chemical Bonding and Electronic Structure

The bonding in P₄O₁₀ is characterized by polar covalent bonds between phosphorus and oxygen atoms.[1] An analysis of the electronic structure reveals key details about the hybridization and nature of these bonds.

Hybridization

Each of the four phosphorus atoms is sp³ hybridized, which is consistent with their tetrahedral coordination to four oxygen atoms.[1][4] The bond angles around the phosphorus centers are close to the ideal tetrahedral angle of 109.5°, with minor distortions due to the strain of the cage structure.[1]

Phosphorus-Oxygen Bonds

Two distinct types of phosphorus-oxygen bonds are present in the P₄O₁₀ molecule:

-

Bridging P-O-P Bonds: These are single covalent bonds that form the cage structure. There are a total of 12 such bonds within the six P-O-P bridges. These bonds are longer and weaker than the terminal P=O bonds.[1][3]

-

Terminal P=O Bonds: Each of the four phosphorus atoms is bonded to a terminal oxygen atom. These bonds are significantly shorter and stronger, indicating substantial double bond character.[1][3][5] This is often described as involving p(π)-d(π) backbonding, where a filled p-orbital on the oxygen atom overlaps with an empty d-orbital on the phosphorus atom.[6][7]

The significant difference in length and strength between these two bond types is a defining feature of the molecule's chemistry. The high polarity of the P=O bonds, with calculated dipole moments of approximately 2.5 D for individual groups, contributes to the molecule's reactivity.[1]

Quantitative Data

The structural and energetic parameters of the P₄O₁₀ molecule have been determined through various experimental and computational methods. Key data are summarized below.

Table 1: Structural Parameters of Molecular P₄O₁₀

| Parameter | Value | Source(s) |

| P=O Bond Length | ~1.43 Å | [1][3][5] |

| P-O (bridging) Bond Length | ~1.60 Å | [1][3][5] |

| P-O-P Bond Angle | ~123.5° | [8] |

| O-P-O Bond Angle | ~102° - 123° | [1][3] |

Table 2: Physicochemical and Thermodynamic Properties

| Property | Value | Source(s) |

| Molar Mass | 283.89 g/mol | [9] |

| Density (molecular form) | 2.30 - 2.39 g/cm³ | [1][2] |

| Sublimation Point | 360 °C (at 1 atm) | [1][3] |

| P=O Bond Dissociation Energy | ~590 kJ/mol | [1] |

| P-O Bond Dissociation Energy | ~360 kJ/mol | [1] |

| Enthalpy of Hydrolysis (ΔHhydr) | -177 kJ/mol | [1][2] |

Experimental Protocols

The characterization of P₄O₁₀ relies on a combination of synthesis, purification, and analytical techniques.

Synthesis and Purification

-

Protocol: Laboratory-scale synthesis involves the controlled combustion of white phosphorus (P₄) in an environment with an excess supply of dry oxygen. The reaction is initiated and maintained at a temperature between 50-80 °C to ensure complete oxidation and prevent the formation of lower phosphorus oxides.[1]

-

Reaction: P₄(s) + 5O₂(g) → P₄O₁₀(s)[1]

-

-

Purification: The crude P₄O₁₀ product is collected as a white crystalline solid after it sublimes from the reaction zone and condenses on a cooled surface.[1] High-purity material (>99.5%) is obtained through subsequent sublimation under reduced pressure (1-10 mmHg) at 200-250 °C.[1]

Structural and Analytical Characterization

-

X-ray Diffraction (XRD): This is the definitive method for identifying the specific polymorph of phosphorus pentoxide. Each crystalline form (molecular, O-form, O'-form) produces a distinct diffraction pattern with characteristic d-spacings.[1]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the compound based on its characteristic molecular vibrations.

-

IR Protocol: A sample is analyzed (e.g., as a Nujol mull or in a KBr pellet) to obtain its infrared spectrum. Key identifying peaks for P₄O₁₀ include strong P=O stretching vibrations between 1100-1300 cm⁻¹ and P-O-P stretching modes around 900 cm⁻¹.[1]

-

Raman Protocol: A sample is irradiated with a monochromatic laser, and the scattered light is analyzed. For P₄O₁₀, strong bands corresponding to symmetric stretching and bending modes are observed at approximately 580 cm⁻¹ and 430 cm⁻¹, respectively.[1]

-

-

Electron Diffraction: Gas-phase electron diffraction has been used to determine the precise molecular geometry, including bond lengths and angles, by analyzing the scattering pattern of an electron beam passed through the vaporized compound.[8][10]

Visualizations

The following diagrams illustrate the molecular structure and bonding scheme of P₄O₁₀.

Figure 1: Molecular structure of P₄O₁₀, illustrating its adamantane-like cage framework.

Figure 2: Logical relationship of bonding characteristics in the P₄O₁₀ molecule.

References

- 1. webqc.org [webqc.org]

- 2. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 3. topblogtenz.com [topblogtenz.com]

- 4. Select the correct statement for P₄O₁₀.(This question has multiple co - askIITians [askiitians.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. In P4O10 the A Second bond in P O is formed by ppi class 12 chemistry CBSE [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorus oxide (P4O10) | O10P4 | CID 14812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tetraphosphorus Decaoxide: A Technical Guide to its Historical Discovery and Enduring Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphosphorus (B14172348) decaoxide (P₄O₁₀), commonly known by its empirical formula phosphorus pentoxide (P₂O₅), is a cornerstone reagent in chemical synthesis, renowned for its formidable dehydrating capabilities. This white, crystalline solid serves as the anhydride (B1165640) of phosphoric acid and has played a pivotal role in the advancement of chemistry since its initial identification in the 18th century. Its journey from a product of simple combustion to a sophisticated tool in organic synthesis reflects the evolution of chemical science itself. This technical guide provides an in-depth exploration of the historical discovery, structural elucidation, and profound significance of tetraphosphorus decaoxide, with a focus on its applications in research and development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside quantitative data and graphical representations of its historical timeline and reaction pathways to facilitate a comprehensive understanding for scientific professionals.

Historical Discovery and Structural Elucidation

The story of this compound is intrinsically linked to the foundational experiments that defined modern chemistry.

1.1 Early Investigations: The compound first came to the attention of chemists in the 1770s through the pioneering work of Antoine Lavoisier . During his systematic studies on combustion, Lavoisier observed that when elemental phosphorus was burned, it combined with a significant quantity of air to produce a white solid, which he termed "acid spirit of phosphorus."[1] His quantitative experiments, meticulously measuring the mass of reactants and products, were crucial in demonstrating that the phosphorus gained weight by combining with a component of the air, a key observation that contributed to his oxygen theory of combustion and the downfall of the phlogiston theory.[1][2][3][4]

1.2 Establishing the Formula: Throughout the early 19th century, chemists conducted quantitative combustion experiments that led to the establishment of the compound's empirical formula, P₂O₅. For decades, it was referred to as phosphorus pentoxide.

1.3 Unveiling the True Structure: The true molecular structure remained a subject of debate until the advent of modern structural analysis techniques in the 20th century. It was through X-ray crystallography that the actual molecular formula was confirmed to be P₄O₁₀, revealing a complex, cage-like structure. This discovery showed that the molecule was a dimer of the empirical formula unit, P₂O₅.

Caption: Key milestones in the discovery and characterization of P₄O₁₀.

Physicochemical and Structural Data

The unique properties of this compound are a direct result of its molecular structure. The most common polymorph possesses an adamantane-like cage structure with Td symmetry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Systematic Name | This compound |

| Common Names | Phosphorus(V) oxide, Phosphoric anhydride |

| Molecular Formula | P₄O₁₀ |

| Molar Mass | 283.89 g/mol [5][6][7] |

| Appearance | White, crystalline, deliquescent powder |

| Density | 2.39 g/cm³ (metastable hexagonal form)[1] |

| Melting Point | Sublimes at 360 °C |

| Solubility | Reacts exothermically with water; Insoluble in acetone, chloroform |

Table 2: Key Structural Parameters (Metastable Form)

| Parameter | Value |

| Molecular Geometry | Adamantane-like cage (Td symmetry) |

| P=O Bond Length (Terminal) | ~1.43 Å |

| P-O Bond Length (Bridging) | ~1.60 Å |

| P-O-P Bond Angle | ~123.5° |

| O-P-O Bond Angle | ~102° |

Significance and Applications in Drug Development and Research

The significance of P₄O₁₀ lies in its powerful affinity for water, making it one of the most effective dehydrating agents known. This property is harnessed in numerous applications critical to research and pharmaceutical development.

-

Potent Dehydrating Agent : Its primary use is as a desiccant and dehydrating agent. The hydrolysis reaction is highly exothermic: P₄O₁₀ + 6H₂O → 4H₃PO₄ (ΔH ≈ -177 kJ)[3] This strong thermodynamic driving force allows it to remove water from other substances with high efficiency, which is crucial for creating anhydrous conditions required for moisture-sensitive reactions.[2]

-

Organic Synthesis : P₄O₁₀ is a key reagent in various organic transformations:

-

Conversion of Amides to Nitriles : A classic and vital application is the dehydration of primary amides to form nitriles, a functional group present in many pharmaceuticals.[3][8]

-

Formation of Anhydrides : It readily dehydrates carboxylic acids to their corresponding anhydrides.[3] It can also convert strong mineral acids, like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), into their anhydrides (N₂O₅ and SO₃, respectively).[3]

-

Cyclization Reactions : It promotes intramolecular cyclization reactions where the elimination of water is required, a common strategy in the synthesis of heterocyclic compounds.

-

-

Specialized Reagents :

-

Onodera Reagent : A solution of P₄O₁₀ in dimethyl sulfoxide (B87167) (DMSO) forms the "Onodera reagent," which is used for the oxidation of alcohols to aldehydes and ketones. This reaction is mechanistically reminiscent of the Swern oxidation.[3][9][10]

-

-

Other Applications : It is used in the manufacturing of optical glass, as a component in certain fertilizers, and as a doping agent in the semiconductor industry.[4][9]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions involving this compound.

4.1 Protocol for the Synthesis of this compound

This protocol describes the direct synthesis of P₄O₁₀ from elemental phosphorus. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as white phosphorus is highly toxic and pyrophoric.

-

Objective : To synthesize this compound by the direct combustion of white phosphorus in an excess of oxygen.

-

Reaction : P₄ (s) + 5O₂ (g) → P₄O₁₀ (s)

-

Apparatus : Combustion tube, drying tubes (filled with CaCl₂ or H₂SO₄ on pumice), oxygen source, collection flask, heating element.

-

Procedure :

-

Set up a horizontal combustion tube connected to a source of dry oxygen. The oxygen line must pass through a series of drying tubes to remove all moisture.

-

Place a carefully weighed amount of white phosphorus into a porcelain boat and position it inside the combustion tube.

-

Connect the outlet of the combustion tube to a cooled collection flask to condense the product.

-

Begin a steady, gentle flow of dry oxygen through the tube to displace the air.

-

Gently heat the area of the combustion tube containing the phosphorus boat to initiate combustion. The phosphorus will ignite and burn with a brilliant white flame in the oxygen stream.

-

The product, a voluminous white powder of P₄O₁₀, will be carried by the oxygen stream and deposit in the cooler parts of the apparatus and the collection flask.

-

Continue the oxygen flow and heating until all the phosphorus has been consumed.

-

Allow the apparatus to cool completely under the oxygen atmosphere before carefully dismantling and collecting the product in a dry, inert environment.

-

References

- 1. Antoine Lavoisier - Wikipedia [en.wikipedia.org]

- 2. Antoine Laurent Lavoisier The Chemical Revolution - Landmark - American Chemical Society [acs.org]

- 3. carbonoxidn [chem125-oyc.webspace.yale.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. tutorchase.com [tutorchase.com]

- 8. Electron diffraction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Gas electron diffraction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Tetraphosphorus Decaoxide: Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and a detailed experimental protocol for tetraphosphorus (B14172348) decaoxide (P₄O₁₀). The information is intended to ensure the safe and effective use of this highly reactive compound in a laboratory setting.

Chemical and Physical Properties

Tetraphosphorus decaoxide, also known as phosphorus pentoxide, is a potent desiccant and dehydrating agent.[1] It is a white, crystalline solid that exists in several polymorphic forms.[2] Its high reactivity, particularly with water, necessitates stringent safety measures during handling and storage.

| Property | Value | Source |

| Molecular Formula | P₄O₁₀ | [1] |

| Molecular Weight | 283.89 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Density | 2.3 g/mL at 25 °C | [4] |

| Melting Point | 422 °C | |

| Boiling Point | Sublimes at 360 °C | |

| Water Solubility | Reacts violently to form phosphoric acid | [4][5] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][6][7] Inhalation of its dust can lead to severe irritation of the respiratory tract.

GHS Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][6][7]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

Occupational Exposure Limits

While some safety data sheets indicate that no specific occupational exposure limit values have been established, the following guideline is available from German regulations:

| Parameter | Value | Source |

| MAK (Maximale Arbeitsplatz-Konzentration) | 2 mg/m³ (inhalable fraction) |

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that an eyewash station and safety shower are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required.[1]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate particulate filters should be used.

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent contact with moisture.[1]

-

Store away from incompatible materials.

Chemical Incompatibilities

This compound is a highly reactive substance and should be kept away from:

References

- 1. brainly.com [brainly.com]

- 2. quora.com [quora.com]

- 3. fiveable.me [fiveable.me]

- 4. you-iggy.com [you-iggy.com]

- 5. What is the equation for the reaction of tetraphosphorus class 11 chemistry CBSE [vedantu.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. This compound \left(\text{P}{\text{4}}\text{O}{\text{10}}\ri.. [askfilo.com]

Spectroscopic Analysis of Tetraphosphorus Decaoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) decaoxide (P₄O₁₀), commonly known as phosphorus pentoxide, is a potent desiccant and a versatile reagent in chemical synthesis, including drug development. Its reactivity and structure make spectroscopic analysis a critical tool for characterization, quality control, and for studying its interactions in various chemical processes. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze P₄O₁₀, including detailed experimental protocols, quantitative data, and a visualization of its reaction pathway in a common solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of P₄O₁₀. The molecule, in its most stable hexagonal (H) form, possesses a cage-like structure with Td symmetry. Theoretical and experimental studies have extensively characterized its vibrational modes.[1][2][3]

Data Presentation: Vibrational Modes of P₄O₁₀

The vibrational modes of P₄O₁₀ have been assigned through both theoretical calculations and experimental observations.[2][3] The following tables summarize the key infrared and Raman active vibrational frequencies.

Table 1: Infrared Spectroscopy Data for P₄O₁₀

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~1407 | P=O stretch |

| ~1015 | P-O-P asymmetric stretch |

| ~765 | P-O-P symmetric stretch |

| ~550 | O=P-O bend |

| ~420 | P-O-P bend |

Note: Peak positions can vary slightly based on the physical state of the sample (gas, solid, matrix isolation).

Table 2: Raman Spectroscopy Data for Rhombohedral P₄O₁₀ (C₃ᵥ symmetry)

| Frequency (cm⁻¹) | Symmetry | Vibrational Assignment |

| 257, 262, 284, 329 | E | P-O wagging/bending |

| 277 | A₁ | P-O wagging/bending |

| 419, 425 | E, A₁ | P-O-P bending |

| 525, 534 | A₁, E | P-O stretching |

| 718 | A₁ | P-O-P symmetric stretch |

| 829, 846 | E | P-O-P asymmetric stretch |

| 1392 | A₁ | P=O symmetric stretch |

| 1405 | E | P=O asymmetric stretch |

Experimental Protocols

Objective: To obtain the infrared absorption spectrum of solid P₄O₁₀.

Methodology: KBr Pellet Method [4][5][6]

-

Sample Preparation: Due to the highly hygroscopic nature of P₄O₁₀, all sample handling should be performed in a dry environment (e.g., a glove box).

-

Grinding: Grind a small amount (1-2 mg) of P₄O₁₀ into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the P₄O₁₀ powder.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Objective: To obtain the Raman scattering spectrum of solid P₄O₁₀.

Methodology: Powder Analysis [7][8][9]

-

Sample Preparation: As with IR spectroscopy, handle P₄O₁₀ in a dry environment.

-

Sample Mounting: Place a small amount of the crystalline P₄O₁₀ powder into a sample holder, such as a small aluminum cup or a capillary tube.[7]

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 532 nm).[10]

-

Data Acquisition:

-

Position the sample at the focal point of the laser beam.

-

Collect the scattered light using appropriate optics.

-

Disperse the light using a grating and detect the Raman signal with a CCD detector.

-

-

Spectral Analysis: The resulting spectrum will show the Raman shifts relative to the excitation frequency, revealing the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope.[11][12][13] For P₄O₁₀, solid-state NMR would be required for the pure compound. However, its reactivity with solvents like dimethyl sulfoxide (B87167) (DMSO) can be studied using solution-state NMR, which provides insights into the degradation products.[1][14][15]

Data Presentation: ³¹P NMR of P₄O₁₀ Decomposition Products in DMSO

The reaction of P₄O₁₀ with DMSO leads to a complex mixture of phosphate (B84403) species.[1][15] The following table presents the ³¹P NMR chemical shifts for some of the identified products.

Table 3: ³¹P NMR Chemical Shifts of P₄O₁₀-DMSO Reaction Products

| Chemical Shift (δ, ppm) | Assigned Species/Spin System |

| -1.0 to -2.5 | Orthophosphates |

| -10.0 to -12.0 | Diphosphates |

| -16.4 | (RCH₂O)₂OP-O-PO(OCH₂R)₂ (A₂X₂'XA₂' spin system) |

| -20.0 to -23.0 | Cyclotriphosphates |

| -45.9 (broad) | Unreacted P₄O₁₀ (Q³ tetrahedra) |

Reference: External 85% H₃PO₄.[14]

Experimental Protocol: ³¹P NMR Spectroscopy of P₄O₁₀ in DMSO

Objective: To monitor the reaction of P₄O₁₀ with DMSO and identify the resulting phosphate species.[14]

-

Sample Preparation:

-

In a dry environment, dissolve a known amount of P₄O₁₀ (e.g., 0.5 mmol, 141.9 mg) in a specified volume of anhydrous DMSO (e.g., 1 mL).[14]

-

Transfer the solution to an NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

-

-

Data Acquisition:

-

Data Analysis:

-

Integrate the signals to determine the relative concentrations of the different phosphorus species.

-

Analyze the chemical shifts and coupling constants to identify the structures of the reaction products.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound. For an inorganic compound like P₄O₁₀, soft ionization techniques are often employed to observe the molecular ion and its fragments. The study of P₄O₁₀ in DMSO using Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) has identified several reaction products.[14]

Data Presentation: Mass Spectrometry of P₄O₁₀-DMSO Reaction Products

Table 4: Observed m/z Values for P₄O₁₀-DMSO Reaction Products (Negative-ion FAPA-MS) [14]

| Observed m/z | Sum Formula | Theoretical Mass |

| 78.95932 | PO₃⁻ | 78.95858 |

| 94.95427 | SO₄⁻ | 94.95172 |

| 96.94311 | H₂PO₄⁻ | 96.93822 |

| 174.91283 | H₃P₂O₇⁻ | 174.91196 |

| 236.85243 | C₂H₅O₇P₂⁻ | 236.85243 |

| 252.84738 | C₂H₅O₈P₂⁻ | 252.84738 |

| 314.78699 | C₄H₁₀O₉P₂⁻ | 314.78699 |

Experimental Protocol: Mass Spectrometry

Objective: To identify the products of the reaction between P₄O₁₀ and DMSO.

Methodology: Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) [14]

-

Sample Preparation:

-

Prepare a solution of P₄O₁₀ in DMSO as described in the ³¹P NMR protocol.

-

-

Sample Introduction:

-

Deposit a small volume (e.g., 0.5 µL) of the reaction mixture onto a stainless-steel mesh.[14]

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with a FAPA source.

-

-

Data Acquisition:

-

Position the sample mesh in front of the mass spectrometer inlet.

-

Acquire mass spectra in both positive and negative ion modes.

-

A background spectrum of the ambient air should be subtracted.[14]

-

-

Data Analysis:

-

Identify the m/z values of the peaks in the mass spectrum.

-

Determine the elemental composition of the ions based on their accurate masses.

-

Visualization of Reaction Pathway

The reaction of tetraphosphorus decaoxide with dimethyl sulfoxide is a complex process that does not simply involve dissolution but rather a chemical transformation. The nucleophilic oxygen of DMSO attacks the electrophilic phosphorus atoms of the P₄O₁₀ cage, leading to its decomposition and the formation of a variety of organophosphate species.[1][14][15]

Caption: Reaction pathway of P₄O₁₀ with DMSO.

Experimental Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of P₄O₁₀. The following workflow outlines the logical sequence of experiments.

Caption: Workflow for spectroscopic analysis of P₄O₁₀.

References

- 1. Decomposition of P4O10 in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A theoretical study of P4O10: vibrational analysis, infrared and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE PULSAR Engineering [thepulsar.be]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. ggscw.ac.in [ggscw.ac.in]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. mdpi.com [mdpi.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

An In-depth Technical Guide to the Thermodynamic Properties of Tetraphosphorus Decaoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of tetraphosphorus (B14172348) decaoxide (P₄O₁₀). It includes quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of key chemical processes. This document is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development who utilize or study phosphorus compounds.

Core Thermodynamic Properties

Tetraphosphorus decaoxide, a potent dehydrating agent and the anhydride (B1165640) of phosphoric acid, possesses well-defined thermodynamic properties that are crucial for understanding its reactivity and for process design. The standard thermodynamic properties for both the solid and gaseous states are summarized below.

The following tables present the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°) for the solid and gaseous phases of P₄O₁₀.

Table 1: Standard Thermodynamic Properties of Solid P₄O₁₀ (s)

| Thermodynamic Quantity | Value | Units | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | -3009.94 | kJ/mol | [1] |

| -2984 | kJ/mol | [2][3][4][5] | |

| -3110 | kJ/mol | [6] | |

| Standard Molar Entropy (S°) | 228.82 | J/mol·K | [1] |

| Gibbs Free Energy of Formation (ΔfG°) | -2675.2 | kJ/mol | [7][8] |

| -2697.0 | kJ/mol | [9][10] |

Table 2: Standard Thermodynamic Properties of Gaseous P₄O₁₀ (g)

| Thermodynamic Quantity | Value | Units | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | -2904.09 | kJ/mol | [11][12][13] |

| Standard Molar Entropy (S° gas, 1 bar) | 403.96 | J/mol·K | [11][12][13] |

The heat capacity (Cₚ°) of P₄O₁₀ is a function of temperature. The NIST WebBook provides parameters for the Shomate Equation, which describes this relationship.[1][11][12]

Shomate Equation: Cₚ°(t) = A + B·t + C·t² + D·t³ + E/t² where t = temperature (K) / 1000.

Table 3: Shomate Equation Parameters for Solid P₄O₁₀ (298-1500 K)

| Parameter | Value |

| A | 67.70925 |

| B | 576.4548 |

| C | -219.7520 |

| D | 18.93072 |

| E | -0.774806 |

| F | -3056.437 |

| G | 144.1321 |

| H | -3009.940 |

| Source:[1][12] |

Table 4: Shomate Equation Parameters for Gaseous P₄O₁₀ (298-600 K)

| Parameter | Value |

| A | -10.70062 |

| B | 979.3740 |

| C | -1152.412 |

| D | 513.8161 |

| E | -0.326534 |

| F | -2936.352 |

| G | 143.8585 |

| H | -2904.085 |

| Source:[11][13] |

Experimental Protocols

The determination of the thermodynamic properties of P₄O₁₀ relies on precise calorimetric and vapor pressure measurements. The following sections outline the methodologies for these key experiments.

The standard enthalpy of formation of P₄O₁₀ is determined by measuring the heat of combustion of white phosphorus in a bomb calorimeter.

Objective: To measure the heat of combustion (ΔcE) of white phosphorus to form solid P₄O₁₀ and to calculate the standard enthalpy of formation (ΔfH°).

Materials:

-

Parr 1341 Plain Jacket Bomb Calorimeter or equivalent

-

High-purity white phosphorus (α-form)

-

High-pressure oxygen cylinder (99.5%+ purity)

-

Benzoic acid (calibration standard)

-

Platinum fuse wire

-

Digital thermometer with a precision of ±0.001 °C

-

Analytical balance (±0.0001 g)

-

2000 mL volumetric flask

-

Deionized water

Procedure:

-

Calorimeter Calibration:

-

A pellet of benzoic acid (approx. 0.2 g) is accurately weighed and placed in the fuel capsule.[11]

-

A 10 cm length of platinum fuse wire is attached to the electrodes of the bomb head, ensuring it makes contact with the benzoic acid pellet.[1]

-

The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then pressurized with pure oxygen to approximately 30 atm.[1][5]

-

The bomb is submerged in a precisely measured volume (e.g., 2000 mL) of deionized water in the calorimeter bucket.[1][14]

-

The system is allowed to reach thermal equilibrium while stirring. The initial temperature is recorded for several minutes to establish a baseline.[14]

-

The sample is ignited. The temperature is recorded every minute until it reaches a maximum and then begins to cool.[1]

-

The final temperature is determined after correcting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter (C_cal) is calculated using the known heat of combustion of benzoic acid.

-

-

Combustion of White Phosphorus:

-

Due to its high reactivity, a sample of white phosphorus (approx. 0.6 g) is handled under an inert atmosphere.[3]

-

The phosphorus is sealed in a sample holder that is impervious to oxygen but will rupture upon ignition.[3]

-

The sample holder is placed in the bomb, and the procedure (steps 2-7 from calibration) is repeated.

-

After the experiment, the bomb is vented slowly, and the interior is inspected for any unburned phosphorus or soot.[11] The solid product is confirmed to be P₄O₁₀.

-

-

Calculations:

-

The total heat released (q_total) is calculated from the temperature change and the heat capacity of the calorimeter.

-

The heat of combustion of phosphorus at constant volume (ΔcE) is determined.

-

The enthalpy of combustion (ΔcH) is calculated from ΔcE.

-

The standard enthalpy of formation of P₄O₁₀(s) is calculated using Hess's Law and the balanced chemical equation: P₄(s, white) + 5O₂(g) → P₄O₁₀(s).

-

Objective: To measure the vapor pressure of P₄O₁₀ at various temperatures to determine its heat of sublimation.

Materials:

-

Static vapor pressure apparatus with a temperature-controlled sample bulb, a pressure transducer, and a vacuum system.

-

High-purity crystalline P₄O₁₀.

-

Constant temperature bath.

-

High-precision pressure gauge (e.g., U-tube manometer or electronic transducer).[15]

Procedure:

-

Sample Preparation: A sample of P₄O₁₀ is placed in the sample bulb of the apparatus.

-

Degassing: The apparatus is connected to a vacuum pump, and the sample is degassed to remove any adsorbed volatile impurities. The system is evacuated to a pressure of approximately 13.3 Pa.[15] This process may be repeated several times, breaking the vacuum with an inert gas like nitrogen.[15]

-

Measurement:

-

The sample bulb is placed in the constant temperature bath set to the desired starting temperature.

-

The system is allowed to reach thermal equilibrium.

-

The pressure of the vapor in equilibrium with the solid is measured by the pressure transducer.

-

This measurement is repeated at several different temperatures.

-

-

Data Analysis:

-

The vapor pressure data is plotted as ln(P) versus 1/T (Clausius-Clapeyron plot).

-

The slope of the resulting line is equal to -ΔH_sub / R, where ΔH_sub is the enthalpy of sublimation and R is the ideal gas constant.

-

Key Reactions and Visualizations

The most significant reaction of this compound is its vigorous and exothermic hydrolysis to form phosphoric acid.[16] This reaction is fundamental to the industrial production of high-purity phosphoric acid via the "thermal process".[17]

Balanced Chemical Equation: P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq)[2][4][10][18][19]

The reaction proceeds through the breaking of P-O-P bonds in the cage-like structure of P₄O₁₀ and the formation of P-OH bonds.

Caption: Reaction pathway for the hydrolysis of P₄O₁₀ to phosphoric acid.

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of formation of P₄O₁₀ using bomb calorimetry.

References

- 1. youtube.com [youtube.com]

- 2. quora.com [quora.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. What is the equation for the reaction of tetraphosphorus class 11 chemistry CBSE [vedantu.com]

- 7. The Hydrolysis Of P4o10(s) With H2o(l) To Produce Phosphoric Acid, H3po4(l ): [carder2.carder.gov.co]

- 8. researchgate.net [researchgate.net]

- 9. you-iggy.com [you-iggy.com]

- 10. webqc.org [webqc.org]

- 11. pages.jh.edu [pages.jh.edu]

- 12. sciencemadness.org [sciencemadness.org]

- 13. This compound [webbook.nist.gov]

- 14. copland.udel.edu [copland.udel.edu]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 10^5 Pa | NIST [nist.gov]

- 17. engineering.uodiyala.edu.iq [engineering.uodiyala.edu.iq]

- 18. brainly.com [brainly.com]

- 19. youtube.com [youtube.com]

Navigating the Labyrinth: A Technical Guide to the Solubility and Reactivity of Tetraphosphorus Decaoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tetraphosphorus (B14172348) decaoxide (P₄O₁₀), a powerful desiccant and dehydrating agent, presents a unique set of challenges and opportunities when utilized in organic solvent systems. Its high reactivity often leads to chemical transformation rather than simple dissolution, a critical distinction for any researcher or professional in the chemical and pharmaceutical sciences. This technical guide provides an in-depth exploration of the interactions of P₄O₁₀ with a range of common organic solvents, moving beyond simple solubility to address its complex reactivity.

The Duality of Interaction: Solubility vs. Reactivity

A comprehensive review of the literature reveals a crucial takeaway: true solubility data for tetraphosphorus decaoxide in organic solvents is exceedingly rare.[1] The term "soluble" is frequently misapplied to describe instances where P₄O₁₀ undergoes a chemical reaction with the solvent, often in a highly exothermic manner.[2][3] This reactivity is a dominant characteristic of P₄O₁₀, driven by the high electrophilicity of its phosphorus centers, making them susceptible to nucleophilic attack by solvent molecules.[4]

Interaction Profile of this compound with Organic Solvents

The following table summarizes the observed interactions between P₄O₁₀ and various organic solvents. It is imperative to approach the use of P₄O₁₀ in any organic medium with the assumption of potential reactivity.

| Solvent Class | Solvent Name | Interaction Type | Observations & Notes |

| Protic Solvents | Alcohols (Methanol, Ethanol, Isopropanol) | Reactive | Reacts, often vigorously and exothermically, to form phosphate (B84403) esters.[2][5] The high reactivity is due to the nucleophilic hydroxyl group. |

| Sulfoxides | Dimethyl Sulfoxide (B87167) (DMSO) | Reactive | Does not dissolve but reacts to form a complex mixture of phosphate esters.[6][7][8][9] This combination is known as the "Onodera reagent" and is utilized as a mild oxidant in organic synthesis.[3][10] |

| Ketones | Acetone | Insoluble | Generally considered insoluble.[2][5][11] Some sources suggest a reaction can occur, potentially forming 2,2-dichloropropane (B165471) and phosphoryl chloride if chlorinated species are present.[12] |

| Amides | Dimethylformamide (DMF) | Reactive | While specific data on P₄O₁₀ is limited, related phosphoric acid shows solubility and interaction.[13] P₄O₁₀ is known to react with amides to form nitriles.[14] |

| Ethers | Diethyl Ether | Insoluble | Generally considered insoluble.[15] |

| Halogenated | Chloroform, Dichloromethane | Insoluble | Generally considered insoluble.[2][15] |

| Aromatic | Benzene, Toluene, Xylene | Insoluble | Generally considered insoluble.[2] |

| Nitriles | Acetonitrile | Insoluble | Generally considered insoluble, though related phosphoric acid has limited solubility.[15] |

| Acids | Acetic Acid | Insoluble | Generally considered insoluble.[2] |

| Other Inorganics | Sulfuric Acid | Soluble | Dissolves in sulfuric acid.[2][5][11] |

Probing the Interaction: Experimental Protocols

Due to the reactive nature of P₄O₁₀, standard solubility determination protocols require significant modification. The focus of experimental work found in the literature is often on characterizing the resulting reaction products rather than quantifying physical solubility.

Protocol for Characterizing the P₄O₁₀-DMSO Reaction (Onodera Reagent)

This protocol is adapted from studies on the well-documented reaction of P₄O₁₀ with DMSO.[6][7]

Objective: To identify the phosphate ester species formed from the reaction of P₄O₁₀ with DMSO.

Materials:

-

This compound (P₄O₁₀), high purity (e.g., 99.98%)

-

Anhydrous deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

Argon or Nitrogen gas supply

-

Spectrometers: ³¹P NMR, ³¹P{¹H} COSY NMR, High-Resolution Mass Spectrometry (HRMS)

Methodology:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under a stream of inert gas to prevent hydrolysis, weigh a precise amount of P₄O₁₀ (e.g., 1.5 mmol, 425.8 mg).

-

Transfer the P₄O₁₀ to a dry vial.

-

Add a specific volume of anhydrous DMSO-d₆ (e.g., 3 mL) to the vial.

-

The mixture is typically stirred at a controlled temperature (e.g., 25°C or 35°C). Note that true dissolution will not occur; a reaction ensues.[6]

-

-

NMR Spectroscopy:

-

Transfer an aliquot of the reaction mixture (e.g., 150 µL) to a dry NMR tube.

-

Acquire ³¹P and ³¹P{¹H} single excitation NMR spectra to identify the different phosphorus environments.

-

Perform a ³¹P{¹H} Correlation Spectroscopy (COSY) NMR experiment to establish connectivity between different phosphate species.

-

Spectra are typically referenced to an external standard of H₃PO₄.[6]

-

-

Mass Spectrometry:

Visualizing Methodologies

Logical Workflow for Assessing P₄O₁₀-Solvent Interaction

The following diagram outlines a logical workflow for evaluating the interaction of P₄O₁₀ with an organic solvent, incorporating steps to differentiate between physical dissolution and chemical reaction.

Caption: A logical workflow for assessing P4O10-solvent interactions.

References

- 1. dn720701.ca.archive.org [dn720701.ca.archive.org]

- 2. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 3. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Phosphorus Pentoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Decomposition of P4O10 in DMSO. | Semantic Scholar [semanticscholar.org]

- 10. PHOSPHORUS PENTOXIDE - Ataman Kimya [atamanchemicals.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]

Methodological & Application

Application Notes and Protocols for the Dehydration of Amides to Nitriles using Tetraphosphorus Decaoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. Nitriles are versatile precursors for a variety of functional groups, including amines, carboxylic acids, and tetrazoles. Among the various dehydrating agents available, tetraphosphorus (B14172348) decaoxide (P₄O₁₀), also known as phosphorus pentoxide, is a powerful and efficient reagent for this purpose. Its high affinity for water drives the reaction to completion, often providing high yields of the desired nitrile.[1][2]

This document provides detailed application notes, experimental protocols, and safety guidelines for the use of tetraphosphorus decaoxide in the dehydration of primary amides to nitriles.

Reaction Principle

The overall reaction involves the removal of a molecule of water from a primary amide to form a nitrile. The general transformation is as follows:

This compound acts as a potent dehydrating agent, readily reacting with the water produced to form phosphoric acid, thus driving the equilibrium towards the nitrile product.[3]

Applications in Synthesis

The dehydration of amides to nitriles is a valuable tool in organic synthesis for:

-

Introduction of a cyano group: This reaction provides a straightforward method to introduce a nitrile functionality into a molecule.

-

Synthesis of pharmaceutical intermediates: Many active pharmaceutical ingredients (APIs) and their intermediates contain a nitrile group.

-

Preparation of precursors for other functional groups: Nitriles can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.

Data Presentation: Dehydration of Various Amides with P₄O₁₀

The following table summarizes the reaction conditions and yields for the dehydration of a selection of primary amides using this compound.

| Amide Substrate | Reagent Ratio (Amide:P₄O₁₀) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzamide (B126) | 1 : 0.5 | None (Neat) | 140 (Microwave) | 2.5 min | 90 | [4] |

| Acetamide | Not specified | Not specified | Heating | Not specified | Not specified | [5] |

| Substituted Benzamides | Not specified | Not specified | Heating | Not specified | Good to Excellent | [6] |

| Heterocyclic Carboxamides | Not specified | Not specified | Heating | Not specified | Good to Excellent | [7] |

Experimental Protocols

Protocol 1: Microwave-Assisted Dehydration of Benzamide (Neat Conditions)

This protocol is adapted from a literature procedure for the rapid and efficient synthesis of benzonitrile.[4]

Materials:

-

Benzamide

-

This compound (P₄O₁₀)

-

Microwave reactor

-

Round-bottom flask

-

Distillation apparatus

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a microwave-safe round-bottom flask, thoroughly mix benzamide (e.g., 1.0 g, 8.25 mmol) and this compound (e.g., 1.17 g, 4.13 mmol, 0.5 equivalents).

-

Place the flask in the microwave reactor and irradiate at 140°C for 2.5 minutes.

-

After cooling to room temperature, add dichloromethane (20 mL) to the reaction mixture.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer and wash it with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to afford pure benzonitrile.

Protocol 2: General Procedure for Dehydration of Primary Amides (Classical Heating)

This is a general protocol that can be adapted for various primary amides. Optimization of reaction time and temperature may be necessary for different substrates.

Materials:

-

Primary amide

-

This compound (P₄O₁₀)

-

High-boiling inert solvent (e.g., toluene, xylene, or neat)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle or oil bath

-

Distillation or chromatography apparatus for purification

-

Appropriate work-up reagents (e.g., dichloromethane, sodium bicarbonate solution)

Procedure:

-

In a dry round-bottom flask, combine the primary amide and this compound (typically 0.5 to 1.0 molar equivalents relative to the amide).

-

If using a solvent, add the dry, inert solvent to the flask. For neat reactions, ensure good mixing of the solids.

-

Equip the flask with a reflux condenser and a drying tube.

-

Heat the reaction mixture to the desired temperature (typically ranging from 100 to 200°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to an ice-cold solution of saturated sodium bicarbonate. Caution: This quenching process is highly exothermic and will generate gas.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the resulting nitrile by distillation or column chromatography.

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the dehydration of amides to nitriles using P₄O₁₀.

Reaction Mechanism

Caption: Simplified mechanism of amide dehydration to nitrile mediated by P₄O₁₀.

Safety Precautions

This compound is a corrosive and highly hygroscopic solid. It reacts violently with water in a highly exothermic manner. Therefore, appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling P₄O₁₀.

-

Handling: Handle P₄O₁₀ in a well-ventilated fume hood. Avoid inhalation of dust. Keep the container tightly closed when not in use.

-

Reaction Setup: Ensure all glassware is thoroughly dried before use to prevent a violent reaction with residual water. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to moisture.

-

Quenching: The quenching of P₄O₁₀ is highly exothermic. Always add the reaction mixture slowly to a large volume of a cooled quenching solution (e.g., ice-cold sodium bicarbonate solution) with vigorous stirring. Never add water directly to a large amount of P₄O₁₀.

-

Waste Disposal: Dispose of P₄O₁₀ and its residues according to local regulations for hazardous chemical waste.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the synthesis of nitriles from primary amides.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tutorchase.com [tutorchase.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

Application Note: Synthesis of Symmetrical Acid Anhydrides using Phosphorus Pentoxide

AN-CHEM-024

Introduction

Symmetrical acid anhydrides are pivotal reagents and intermediates in organic synthesis, widely employed as acylating agents in the production of pharmaceuticals, polymers, and other fine chemicals. Their reactivity makes them suitable for the formation of esters and amides. A classic and robust method for the synthesis of symmetrical acid anhydrides is the dehydration of two equivalents of a carboxylic acid using a powerful dehydrating agent. Phosphorus pentoxide (P₄O₁₀) is a highly effective, albeit aggressive, reagent for this transformation due to its strong hygroscopic nature and the highly exothermic nature of its hydrolysis.[1] This reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then eliminated.[2][3] The strong thermodynamic driving force for this reaction is the formation of stable phosphoric acid derivatives from P₄O₁₀ upon reaction with water.[1]

Applicability and Scope

This method is broadly applicable to a range of carboxylic acids, including both aliphatic and aromatic variants. It is particularly useful when other methods, such as those employing thionyl chloride or acetic anhydride (B1165640), are not suitable. The reaction is driven to completion by the irreversible consumption of water by P₄O₁₀. However, the harsh, acidic conditions and potential for charring with sensitive substrates necessitate careful control of reaction parameters. The desiccating power of P₄O₁₀ is potent enough to convert even mineral acids to their corresponding anhydrides.[4][5]

Mechanism Overview

The reaction is initiated by the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of P₄O₁₀. This converts the hydroxyl group into an excellent leaving group, a phosphate (B84403) ester derivative. A second molecule of the carboxylic acid then acts as a nucleophile, attacking the carbonyl carbon of the activated acid and displacing the phosphate group to form the symmetrical acid anhydride and a hydrated phosphorus oxide species.[2][3]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various acid anhydrides from their corresponding carboxylic acids using P₄O₁₀. Conditions may vary based on substrate reactivity and scale.

| Carboxylic Acid Substrate | Molar Ratio (Acid:P₄O₁₀) | Reaction Conditions | Yield (%) | Reference |

| Acetic Acid | 2:1 | Reflux, 4 hr | ~85% | [6] |

| Propionic Acid | 2:1 | Heating | Good | Generic Procedure |

| Benzoic Acid | 2:1 | Heating/Distillation | Moderate-Good | [7][8] |

| p-Toluic Acid | 2:1 | Heating in inert solvent | Good | [9] |

Note: Yields are highly dependent on the purity of reagents and the efficiency of the workup and purification procedures.

Detailed Laboratory Protocol: Synthesis of Acetic Anhydride

This protocol describes the synthesis of acetic anhydride from glacial acetic acid using phosphorus pentoxide.

Materials and Equipment

-

Glacial Acetic Acid (anhydrous)

-

Phosphorus Pentoxide (P₄O₁₀)

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus (fractional distillation column recommended)

-

Ice bath

-

Receiving flask

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Safety Precautions

-

Phosphorus pentoxide (P₄O₁₀) is extremely corrosive and hygroscopic. It reacts violently with water. Handle with extreme care in a fume hood, avoiding inhalation of dust and contact with skin and eyes.

-

Glacial Acetic Acid is corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment.

-

The reaction can be exothermic. Proper temperature control is crucial.

Experimental Procedure

-

Preparation: Ensure all glassware is thoroughly dried in an oven before use to prevent premature reaction of P₄O₁₀ with atmospheric moisture. Assemble the reflux apparatus in a fume hood.

-

Charging the Flask: To a 250 mL round-bottom flask, add glacial acetic acid (e.g., 0.4 mol). Cool the flask in an ice bath.

-

Addition of P₄O₁₀: While stirring the cooled acetic acid, slowly and cautiously add phosphorus pentoxide (e.g., 0.1 mol, which corresponds to a 1:1 molar ratio of P₄O₁₀ to the desired anhydride product) in small portions. The addition is exothermic; maintain the temperature of the mixture below 10°C. A thick, white slurry will form.

-

Reflux: Once the addition is complete, remove the ice bath and place the flask in a heating mantle. Heat the mixture to reflux and maintain the reflux for approximately 4 hours.[6] The reaction progress can be monitored by techniques such as TLC if applicable.

-

Work-up and Distillation: After the reflux period, allow the reaction mixture to cool to room temperature. The mixture will likely be a viscous slurry.

-

Purification: Assemble a fractional distillation apparatus. Carefully distill the mixture.

-

Collect and discard any initial fraction that distills below the boiling point of acetic acid.

-

Collect the unreacted acetic acid, which will distill at approximately 118°C.[10]

-

Increase the heating mantle temperature and collect the acetic anhydride fraction, which boils at approximately 138-140°C.[10]

-

-

Characterization: The final product can be characterized by spectroscopic methods (e.g., FT-IR, NMR) to confirm its identity and purity.[6]

Visual Workflow

The following diagram illustrates the general workflow for the synthesis of acid anhydrides using P₄O₁₀.

Caption: General workflow for acid anhydride synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]

- 5. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 6. ijraset.com [ijraset.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

Application Notes and Protocols: Dehydration Reactions Using Tetraphosphorus Decaoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) decaoxide (P₄O₁₀) is a highly effective dehydrating agent utilized in a variety of organic transformations critical to research and drug development. Its powerful hygroscopic nature facilitates the removal of water from functional groups, enabling key synthetic steps such as the conversion of amides to nitriles, the Beckmann rearrangement of oximes, and the cyclization of β-arylethylamides in the Bischler-Napieralski reaction. This document provides detailed application notes and experimental protocols for these significant reactions, supported by quantitative data and mechanistic diagrams to aid in their successful implementation.

Core Applications and Mechanisms

Tetraphosphorus decaoxide's utility stems from its high affinity for water, with the overall dehydration reaction being highly exothermic. The general mechanism involves the activation of a hydroxyl or carbonyl group by coordination to a phosphorus atom of P₄O₁₀, transforming it into a good leaving group. Subsequent elimination of a water molecule, which is then scavenged by the P₄O₁₀, drives the reaction to completion.

Dehydration of Primary Amides to Nitriles

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. P₄O₁₀ is a classic and efficient reagent for this purpose.

Mechanism: The reaction proceeds by the initial activation of the amide's carbonyl oxygen by P₄O₁₀. This is followed by a proton transfer and subsequent elimination of a phosphate (B84403) species to furnish the nitrile.[1]

Experimental Protocol: Microwave-Assisted Synthesis of Benzonitrile from Benzamide (B126) [2][3]

-

Materials:

-

Benzamide

-

This compound (P₄O₁₀)

-

Microwave reactor

-

-

Procedure:

-

In a microwave reactor vessel, combine benzamide and this compound.

-

Seal the vessel and subject the mixture to microwave irradiation for a period of 1 to 2.5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by distillation or column chromatography to obtain benzonitrile.

-

Quantitative Data:

| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |

| Benzamide | P₄O₁₀ | Microwave Irradiation | 1 - 2.5 min | 90 | [2][3] |

Logical Workflow for Amide Dehydration

Caption: Experimental workflow for the dehydration of primary amides to nitriles.

Beckmann Rearrangement

The Beckmann rearrangement is a crucial reaction for the synthesis of amides from oximes, with significant industrial applications, such as the production of caprolactam for nylon-6. While strong acids are common catalysts, P₄O₁₀ can also promote this rearrangement.[4]

Mechanism: The reaction is initiated by the activation of the oxime's hydroxyl group by P₄O₁₀, converting it into a better leaving group. This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the phosphate group. The resulting nitrilium ion is then hydrolyzed to yield the amide.

Experimental Protocol: Beckmann Rearrangement of Benzophenone (B1666685) Oxime

-

Materials:

-

Benzophenone oxime

-

This compound (P₄O₁₀)

-

N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄) - Ionic Liquid

-

Solvent (optional)

-

-

Procedure:

-

In a reaction vessel, combine benzophenone oxime and the ionic liquid, [HMIm]HSO₄.

-

Add this compound as a co-catalyst.

-

Heat the mixture to 90°C and stir for the required reaction time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography.

-

Quantitative Data:

| Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |

| Benzophenone oxime | P₄O₁₀ / [HMIm]HSO₄ | 90°C | 91 | [5] |

Signaling Pathway for Beckmann Rearrangement

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]

Tetraphosphorus Decaoxide: A Powerful Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetraphosphorus (B14172348) decaoxide (P₄O₁₀), a highly effective dehydrating agent, also serves as a potent catalyst in a variety of organic transformations crucial for pharmaceutical and chemical research. Its ability to activate functional groups and promote cyclization reactions makes it a valuable tool in the synthesis of complex organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of P₄O₁₀ as a catalyst in key organic reactions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring. While traditionally catalyzed by Lewis acids like AlCl₃, P₄O₁₀ has emerged as an efficient and environmentally friendly catalyst for this transformation, particularly when using carboxylic acids as acylating agents.